5-(3,5-Dimethylisoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(3,5-Dimethylisoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylisoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylisoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3,5-Dimethylisoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylisoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with distinct biological activities.
3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole:
Uniqueness
5-(3,5-Dimethylisoxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid stands out due to its combined isoxazole and pyrrole rings, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-5-4-8(12-10(5)11(14)15)9-6(2)13-16-7(9)3/h4,12H,1-3H3,(H,14,15) |
InChI Key |
FAJFNXXYEKFQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=C(ON=C2C)C)C(=O)O |
Origin of Product |
United States |
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